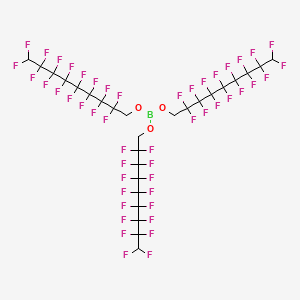
Tris(1H,1H,9H-perfluorononyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(1H,1H,9H-perfluorononyl)borate, or Tris-PFN, is an important organoboron compound used in a variety of scientific and commercial applications. Tris-PFN is a colorless, odorless, non-toxic, and highly stable compound that has found wide use in organic synthesis, analytical chemistry, and biochemistry. Tris-PFN has been used in a variety of applications, from the synthesis of small molecules to the development of novel drugs and therapeutics.
Wissenschaftliche Forschungsanwendungen
Role in Catalysis and Coordination Chemistry
Tris(pentafluorophenyl)borane, a boron Lewis acid, is widely recognized for its role as an activator in homogeneous Ziegler-Natta chemistry. This compound has catalytic versatility, being used in hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. It can induce tautomerizations and stabilize less favored tautomeric forms, facilitating unusual reactions and stabilizing uncommon coordination geometries of carbon. Its growing applications in organic and organometallic chemistry highlight its potential beyond its established role in olefin polymerization catalysis (Erker, 2005).
Utility in Organometallic Chemistry
Tris(2,4,6-triisopropylphenyl)stannylium tetrakis(pentafluorophenyl)borate exemplifies the unique utility of borate compounds in stabilizing rare coordination structures. Its X-ray structure confirms a free, tricoordinate tin cation with no coordination between the cation and solvent or anion, indicating the potential for these compounds in stabilizing unique organometallic structures (Lambert et al., 2003).
Ligand Development and Silver Adduct Stabilization
Fluorinated tris(pyrazolyl)borate ligands have enabled the isolation of thermally stable silver adducts with labile donors, highlighting their role in stabilizing silver complexes bearing labile donors. These ligands, with weakly donating nitrogen sites and less reducing B-H groups, have been instrumental in the synthesis of compounds with unsupported Ag(I)-Ge(II) and Ag(I)-Sn(II) bonds, as well as the development of silver-tris(pyrazolyl) borates with higher solution stability and potential in catalysis and antimicrobial applications (Dias & Fianchini, 2007).
In Polymer Chemistry
Tris(pentafluorophenyl)borane has been employed as a Lewis acid catalyst to significantly lower the ring-opening polymerization temperature of 1,3-benzoxazines. Its utilization not only speeds up the curing process but also improves the thermal properties of the resulting polybenzoxazines, showcasing its influence in the field of polymer chemistry and materials science (Arslan et al., 2018).
Synthesis of Organometallic Complexes
Fluorinated tris(pyrazolyl)borate [HB(3,5-(CF3)2Pz)3]− is a notable ligand for stabilizing rare organometallic complexes of coinage metals. Its role in enabling the isolation of Cu(I), Ag(I), and Au(I) complexes as crystalline solids demonstrates its importance in synthesizing and stabilizing organometallic complexes with significant potential in catalysis and material science (Dias, 2010).
Advances in Borylation Chemistry
Tris(pentafluorophenyl)borane's high Lewis acidity and steric bulk have made it a versatile reagent in various chemical reactions, including borylation, hydrogenation, and hydrosilylation. Its role in frustrated Lewis pair (FLP) chemistry and Lewis acid catalysis signifies its importance in modern chemistry. Additionally, advancements in novel borane and borocation usage are expanding the range of reactions and compounds attainable, furthering the applications of such boron-based compounds in chemical synthesis (Lawson & Melen, 2017).
Eigenschaften
IUPAC Name |
tris(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl) borate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H9BF48O3/c29-4(30)10(41,42)16(53,54)22(65,66)25(71,72)19(59,60)13(47,48)7(35,36)1-77-28(78-2-8(37,38)14(49,50)20(61,62)26(73,74)23(67,68)17(55,56)11(43,44)5(31)32)79-3-9(39,40)15(51,52)21(63,64)27(75,76)24(69,70)18(57,58)12(45,46)6(33)34/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGAFGTUBPUCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H9BF48O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1304.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(1H,1H,9H-perfluorononyl)borate | |
CAS RN |
1814-40-0 |
Source


|
| Record name | Tris(1H,1H,9H-perfluorononyl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

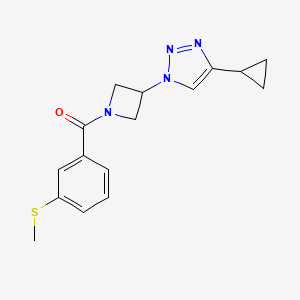
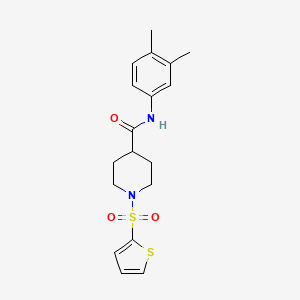
![Ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2563176.png)
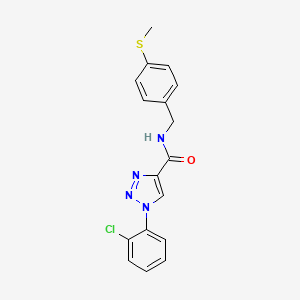


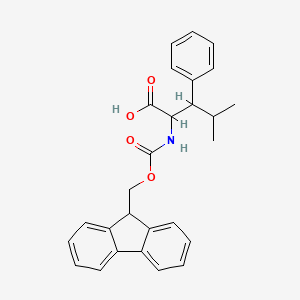
![N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2563185.png)
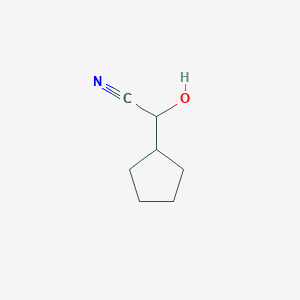
![3-(4-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2563187.png)
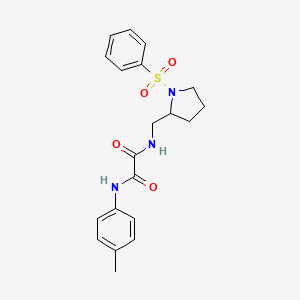
![7-[(E)-but-2-enyl]-1-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2563193.png)
![7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B2563195.png)
